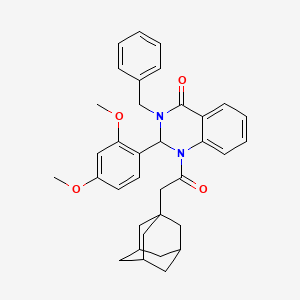
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization with appropriate reagents can form the quinazolinone core.
Substitution Reactions: Introduction of various substituents such as the 2,4-dimethoxyphenyl and phenylmethyl groups can be achieved through nucleophilic substitution reactions.
Acylation Reactions: The tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or other functional groups.
Substitution: Various substitution reactions can modify the substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
Catalysis: Quinazolinone derivatives can act as catalysts in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anticancer Agents: Certain quinazolinone derivatives have shown promise as anticancer agents.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
作用机制
The mechanism of action of 4(1H)-Quinazolinone derivatives involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of a particular enzyme may result in reduced cancer cell proliferation.
相似化合物的比较
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Benzodiazepines: Shares some structural similarities and biological activities.
Isoquinolines: Another class of compounds with related chemical properties.
Uniqueness
The unique combination of substituents in 4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- provides distinct chemical and biological properties that may offer advantages over similar compounds in specific applications.
属性
CAS 编号 |
136009-63-7 |
|---|---|
分子式 |
C35H38N2O4 |
分子量 |
550.7 g/mol |
IUPAC 名称 |
1-[2-(1-adamantyl)acetyl]-3-benzyl-2-(2,4-dimethoxyphenyl)-2H-quinazolin-4-one |
InChI |
InChI=1S/C35H38N2O4/c1-40-27-12-13-29(31(17-27)41-2)33-36(22-23-8-4-3-5-9-23)34(39)28-10-6-7-11-30(28)37(33)32(38)21-35-18-24-14-25(19-35)16-26(15-24)20-35/h3-13,17,24-26,33H,14-16,18-22H2,1-2H3 |
InChI 键 |
RLRFHRDCQPNKEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2N(C(=O)C3=CC=CC=C3N2C(=O)CC45CC6CC(C4)CC(C6)C5)CC7=CC=CC=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


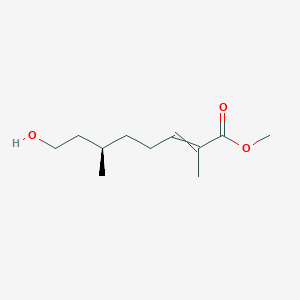
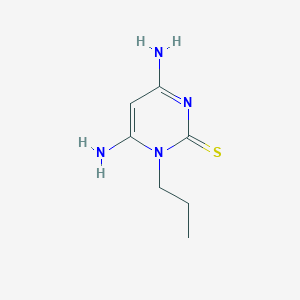
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
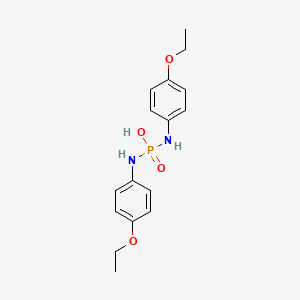
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
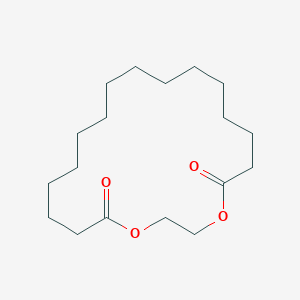
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
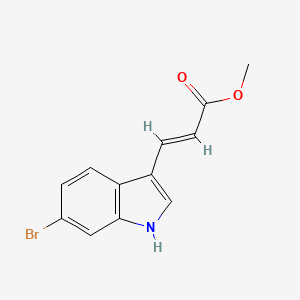
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
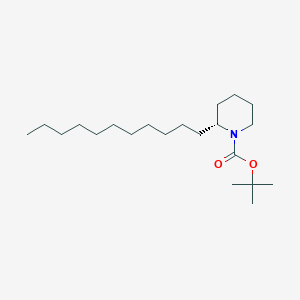
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
